

Introduction: Unveiling a Core Scaffold in Medicinal Chemistry

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Compound of Interest

Compound Name: 1-(2,4-Dichlorobenzyl)piperazine

CAS No.: 51619-56-8

Cat. No.: B1362678

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1-(2,4-Dichlorobenzyl)piperazine is a disubstituted piperazine derivative that has garnered significant interest within the fields of synthetic and medicinal chemistry. Its structure is characterized by a central piperazine ring, a versatile pharmacophore, which is N-substituted with a 2,4-dichlorobenzyl group. This strategic combination imparts a unique set of physicochemical properties, making it a valuable intermediate in the synthesis of complex molecules and a key building block in the design of novel therapeutic agents. The piperazine moiety often confers aqueous solubility and basicity, crucial for drug formulation and physiological interaction, while the dichlorinated benzyl group enhances lipophilicity and provides specific steric and electronic features for molecular recognition at biological targets.

This guide offers a comprehensive exploration of the core chemical properties of **1-(2,4-Dichlorobenzyl)piperazine**, moving from its fundamental physicochemical characteristics and synthesis to its reactivity, analytical characterization, and pharmacological context. The insights provided herein are intended to equip researchers and drug development professionals with the foundational knowledge required for its effective handling, application, and innovation.

Physicochemical and Structural Characteristics

The chemical identity and behavior of **1-(2,4-Dichlorobenzyl)piperazine** are dictated by its molecular structure. The presence of two nitrogen atoms in the piperazine ring, one tertiary and one secondary, establishes it as a weak base. The electron-withdrawing nature of the two

chlorine atoms on the benzene ring can subtly influence the basicity of the adjacent benzylic nitrogen.

Table 1: Core Physicochemical Properties of **1-(2,4-Dichlorobenzyl)piperazine**

Property	Value	Source
IUPAC Name	1-[(2,4-dichlorophenyl)methyl]piperazine	[1]
CAS Number	51619-56-8	[1]
Molecular Formula	C ₁₁ H ₁₄ Cl ₂ N ₂	[1]
Molecular Weight	245.14 g/mol	[1]
Appearance	Typically a pale yellow liquid or low-melting solid	[2]
Solubility	The parent compound, piperazine, is freely soluble in water and ethylene glycol.[3] The dichlorobenzyl group increases lipophilicity, suggesting solubility in organic solvents like THF, EtOAc, and MeOH.	
XLogP3	2.6	[1]
pKa	The parent piperazine has two pKa values of 5.35 and 9.73. [3] The exact pKa of the derivative may vary.	

Synthesis and Purification: A Practical Workflow

The most common and direct synthesis of **1-(2,4-Dichlorobenzyl)piperazine** involves the nucleophilic substitution reaction between piperazine and 2,4-dichlorobenzyl chloride. The

secondary amine of piperazine acts as the nucleophile, displacing the chloride from the benzyl chloride.

Causality in Experimental Design

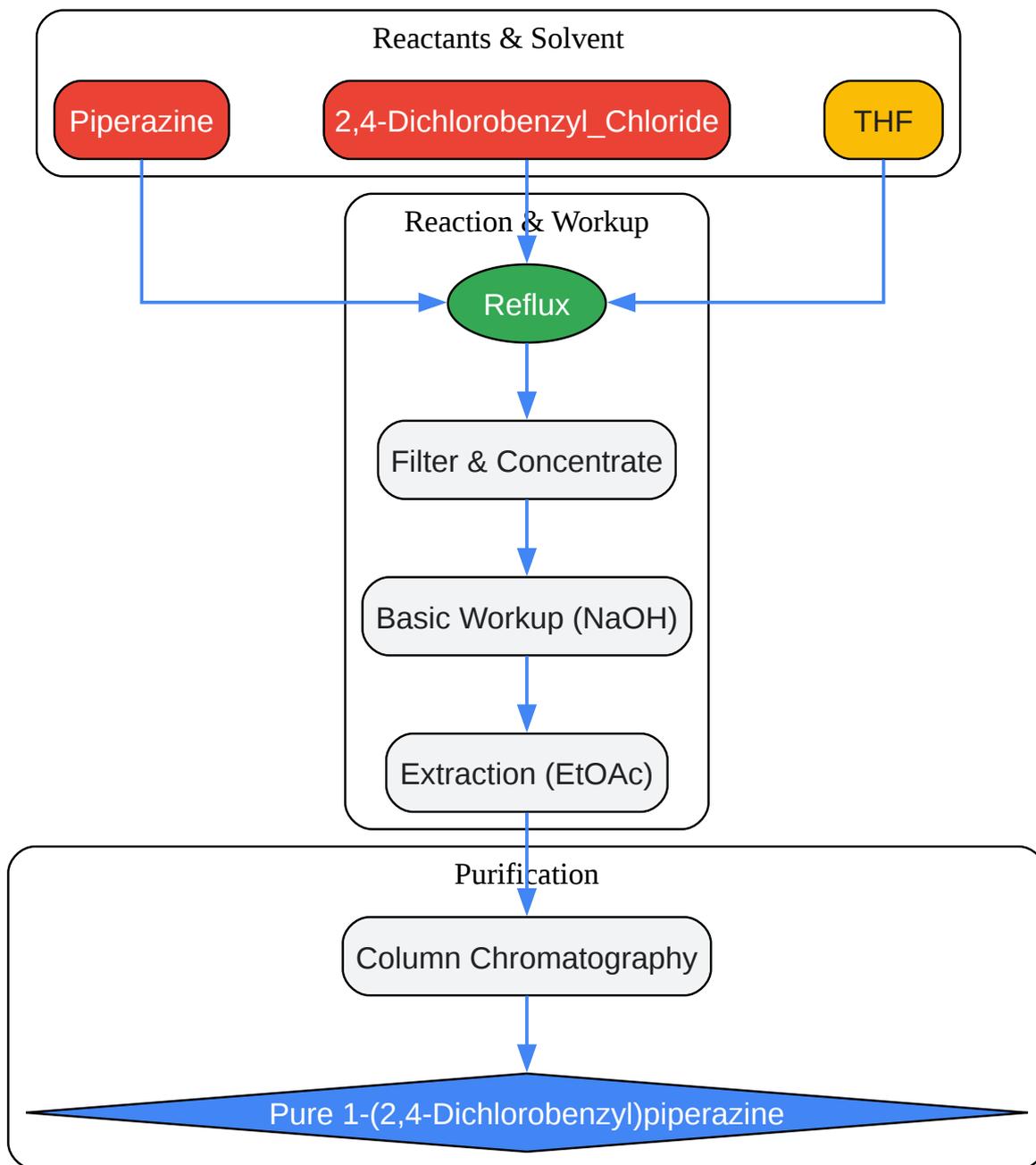
The choice of an excess of piperazine is strategic; it serves not only as a reactant but also as a base to neutralize the hydrochloric acid formed during the reaction, thus preventing the formation of the unreactive piperazine dihydrochloride salt. Tetrahydrofuran (THF) is selected as the solvent due to its ability to dissolve both the piperazine starting material and the benzyl chloride, while being relatively inert under the reaction conditions. Refluxing provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe. The subsequent basic aqueous workup is critical for converting any remaining piperazinium salts into the free base, ensuring the product is soluble in the organic extraction solvent (e.g., Ethyl Acetate).

Detailed Experimental Protocol[2]

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve anhydrous piperazine (e.g., 4 equivalents) in freshly distilled tetrahydrofuran (THF).
- **Addition of Electrophile:** To the stirring solution, add 2,4-dichlorobenzyl chloride (1 equivalent) dropwise at room temperature.
- **Reaction:** Heat the reaction mixture to reflux (approximately 66°C for THF) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the benzyl chloride starting material is consumed.
- **Workup:** Allow the mixture to cool to room temperature. Filter the mixture to remove the piperazine hydrochloride precipitate. Concentrate the filtrate under reduced pressure using a rotary evaporator.
- **Extraction:** Dilute the resulting residue with Ethyl Acetate (EtOAc) and water. Basify the aqueous layer to a pH > 12 with a 1N NaOH solution to ensure the product is in its free base form. Separate the organic layer.

- **Washing:** Wash the organic phase sequentially with water and brine to remove residual salts and impurities.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo to yield the crude product, often as an oil.
- **Purification:** Purify the crude oil via column chromatography on silica gel, using a solvent gradient (e.g., starting with Ethyl Acetate/Petroleum Ether and progressing to Methanol/Ethyl Acetate) to afford the pure **1-(2,4-Dichlorobenzyl)piperazine**.

Synthesis Workflow Diagram



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Caption: General workflow for the synthesis of **1-(2,4-Dichlorobenzyl)piperazine**.

Chemical Reactivity and Stability

The reactivity of **1-(2,4-Dichlorobenzyl)piperazine** is dominated by the chemistry of the secondary amine at the N4 position of the piperazine ring. This nitrogen is a nucleophilic and basic center, readily participating in a variety of chemical transformations.

- **Acid-Base Chemistry:** As a base, it reacts exothermically with acids to form piperazinium salts.[4] This property is frequently exploited to improve the crystallinity and aqueous solubility of drug candidates.
- **N-Alkylation and N-Acylation:** The secondary amine can be readily alkylated or acylated to introduce further diversity, a common strategy in the synthesis of pharmaceutical libraries.
- **Stability and Storage:** The parent piperazine compound is known to be hygroscopic and can absorb atmospheric carbon dioxide.[3][4] Therefore, **1-(2,4-Dichlorobenzyl)piperazine** should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent degradation.[5] It is generally incompatible with strong oxidizing agents, isocyanates, and acid halides.[4]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach is standard practice.

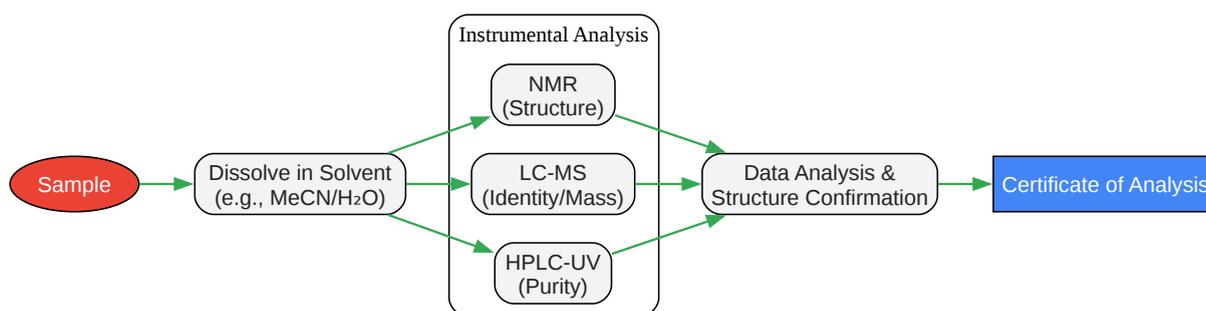
Core Analytical Techniques

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ¹H NMR: Provides a proton map of the molecule. Expect to see characteristic signals for the aromatic protons on the dichlorophenyl ring, a singlet for the benzylic (CH₂) protons, and multiplets for the eight protons on the piperazine ring, which often appear as two distinct sets of signals due to their different chemical environments.
 - ¹³C NMR: Confirms the carbon framework. Distinct signals will be present for the aromatic carbons (with those bearing chlorine atoms shifted downfield), the benzylic carbon, and the carbons of the piperazine ring.
- **Mass Spectrometry (MS):** Used to confirm the molecular weight. Under Electron Ionization (EI), a characteristic fragmentation pattern would include the molecular ion peak (M⁺) and a

prominent peak corresponding to the 2,4-dichlorobenzyl cation resulting from cleavage at the benzylic C-N bond.

- High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. While the piperazine core itself lacks a strong UV chromophore, the 2,4-dichlorobenzyl group allows for reliable detection using a standard UV detector (e.g., at 254 nm).[6] A reverse-phase C18 column with a mobile phase consisting of an acetonitrile/water or methanol/water gradient, often with a buffer or acid modifier like phosphoric acid, is a common starting point for method development.[6]

Analytical Workflow Diagram



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Caption: Standard analytical workflow for identity and purity confirmation.

Pharmacological Context and Toxicological Profile

While specific pharmacological data for **1-(2,4-Dichlorobenzyl)piperazine** is not extensively published, its structural components are well-studied in drug development. Piperazine derivatives are a large class of compounds with diverse biological activities, famously including anthelmintic, antihistaminic, antipsychotic, and antidepressant effects.[7][8] Many act on the central nervous system (CNS) by modulating neurotransmitter systems, including dopamine, serotonin, and norepinephrine pathways.[9]

The metabolism of piperazine-containing drugs often proceeds via cytochrome P450 (CYP450) enzymes, followed by conjugation reactions like glucuronidation or sulfation.[9] The dichlorobenzyl moiety would likely influence the compound's metabolic stability and potential for specific CYP enzyme interactions.

Safety and Handling

Based on aggregated GHS data, **1-(2,4-Dichlorobenzyl)piperazine** is classified as an irritant. [1] Researchers must adhere to strict safety protocols when handling this compound.

Table 2: GHS Hazard and Precautionary Statements[1]

Classification	Code	Statement
Hazard	H315	Causes skin irritation.
H319		Causes serious eye irritation.
H335		May cause respiratory irritation.
Precautionary	P261	Avoid breathing dust/fume/gas/mist/vapors/spray.
P280		Wear protective gloves/protective clothing/eye protection/face protection.
P302+P352		IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338		IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory practice, including the use of a fume hood, safety glasses, and chemical-resistant gloves, is mandatory.[5][10]

Conclusion

1-(2,4-Dichlorobenzyl)piperazine is a foundational chemical entity whose properties are a direct consequence of its hybrid structure. Its synthesis is straightforward, relying on established nucleophilic substitution chemistry. The reactivity is centered on the secondary amine of the piperazine ring, allowing for extensive derivatization. Analytical confirmation is readily achieved through a combination of spectroscopic and chromatographic techniques. While it must be handled with care due to its irritant properties, its value as a synthetic intermediate and a scaffold for drug discovery makes a thorough understanding of its chemical properties essential for any scientist working in the field.

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